molecular formula C9H10ClNO2 B2642405 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde CAS No. 2241130-67-4

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde

Cat. No.: B2642405
CAS No.: 2241130-67-4
M. Wt: 199.63
InChI Key: INYUMUASRBPQNV-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and dimethyl substituents on the pyridine ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4-dimethylpyridine, followed by methoxylation and formylation to introduce the methoxy and aldehyde groups, respectively. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination, sodium methoxide for methoxylation, and Vilsmeier-Haack reagent for formylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 2,4-Dichloro-6-methylpyrimidine
  • 2-Chloro-4,6-dimethylpyridine

Uniqueness

5-Chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-7(4-12)6(2)11-9(13-3)8(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUMUASRBPQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)OC)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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